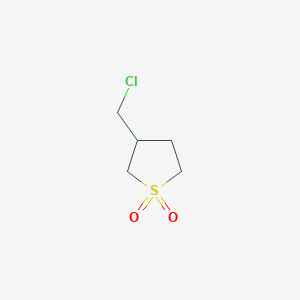

3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide

Description

3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is a cyclic sulfone derivative characterized by a five-membered tetrahydrothiophene ring system with a sulfone group (S=O₂) at the 1-position and a chloromethyl (-CH₂Cl) substituent at the 3-position. The compound’s structure combines the polar sulfone moiety, which enhances solubility in polar solvents, with the reactive chloromethyl group, making it a versatile intermediate in organic synthesis.

The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the sulfone group stabilizes adjacent charges and participates in hydrogen bonding.

Properties

IUPAC Name |

3-(chloromethyl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPALMJXNYQPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321971-80-6 | |

| Record name | 3-(chloromethyl)-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide typically involves the chloromethylation of tetrahydrothiophene followed by oxidation. One common method includes the reaction of tetrahydrothiophene with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1,1-dioxide.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also incorporate advanced purification techniques to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The sulfur dioxide group can be further oxidized or reduced under specific conditions, leading to different sulfur oxidation states.

Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce sulfone or sulfoxide derivatives.

Scientific Research Applications

3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its unique structure may offer therapeutic benefits in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. The sulfur dioxide group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form covalent bonds with biomolecules is a key feature.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The chloromethyl group in the target compound offers superior electrophilicity compared to methyl or amino substituents, enabling alkylation or cross-coupling reactions .

- Solubility: Sulfolane’s unsubstituted structure grants broad solvent compatibility, while the chloromethyl group may reduce solubility in nonpolar media due to increased polarity .

- Thermal Stability : 3-Methylsulfolane exhibits higher thermal stability (useful in high-temperature applications), whereas the chloromethyl derivative may decompose at elevated temperatures due to C-Cl bond lability .

Biological Activity

3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide, also known as chloromethyl sulfolane, is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClOS

- Molecular Weight : 168.64 g/mol

- CAS Number : 321971-80-6

Biological Activity Overview

Research indicates that compounds similar to 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide exhibit a range of biological activities, including antibacterial, antifungal, and potential anticancer properties. The structure-activity relationship (SAR) of thiophene derivatives suggests that modifications can enhance their biological efficacy.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiophene derivatives. For instance, a study reported that substituted thiophenes demonstrated significant inhibitory effects against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves nucleophilic attack by thiols on the heterocyclic ring, leading to disruption of bacterial cell functions.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 2-Chloro-3,5-dinitrothiophene | 5 µg/mL | E. coli |

| 2-Bromo-3,5-dinitrothiophene | 10 µg/mL | Staphylococcus aureus |

Antifungal Activity

The antifungal activity of thiophene derivatives has also been documented. Compounds similar to 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve disruption of fungal cell membrane integrity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study assessed the antimicrobial efficacy of several thiophene derivatives, including chloromethyl variants. Results indicated that the presence of halogen substituents significantly enhanced antimicrobial activity against both gram-positive and gram-negative bacteria . -

Reproductive Toxicity Assessment :

In reproductive toxicity studies conducted on rabbits, exposure to tetrahydrothiophene derivatives resulted in adverse effects on reproduction and development at high doses (700 mg/kg). The study noted decreased birth indices and increased stillbirths in treated groups . This highlights the need for caution in the use of such compounds in therapeutic contexts.

The biological mechanisms underlying the activity of 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide are not fully elucidated but may involve:

- Nucleophilic Substitution : The chloromethyl group can act as a leaving group during nucleophilic attack by cellular components.

- Formation of Reactive Intermediates : Metabolism may lead to reactive species that can interact with cellular macromolecules.

Q & A

Q. What are the established synthetic pathways for preparing 3-(chloromethyl)tetrahydrothiophene 1,1-dioxide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via halogen substitution reactions. For instance, 3-bromo-2,3-dihydrothiophene 1,1-dioxide undergoes nucleophilic substitution with NaI in acetone to form an iodo intermediate, which is subsequently treated with HgCl₂ in ethanol to introduce the chloro group . Key conditions include maintaining anhydrous solvents and precise temperature control (-40°C during dehydrohalogenation with DBU to avoid side reactions). Yields exceeding 88% are achievable with careful stoichiometric balancing and intermediate isolation via crystallization .

Q. How can researchers characterize the structural integrity of 3-(chloromethyl)tetrahydrothiophene 1,1-dioxide using spectroscopic methods?

Methodological Answer: ¹H NMR is critical for structural validation. Key signals include:

- Aromatic protons : δ 7.2–7.5 ppm (multiplet) for phenylthio derivatives.

- Methylene groups adjacent to sulfone : δ 3.6–3.95 ppm (multiplet).

Coupling constants (e.g., J = 8–10 Hz for trans-configurations) confirm stereochemistry. Mass spectrometry (M⁺ = 226.012 for C₁₀H₁₀O₂S₂) and IR (S=O stretches at 1150–1300 cm⁻¹) further validate purity .

Advanced Research Questions

Q. What experimental strategies can address conflicting reactivity data when substituting halogen groups on the tetrahydrothiophene dioxide core?

Methodological Answer: Contradictions often arise from steric hindrance or solvent polarity. To resolve this:

- Systematic variation : Compare NaI (soft nucleophile) vs. HgCl₂ (hard electrophile) in polar aprotic (e.g., acetone) vs. protic (ethanol) solvents.

- Kinetic monitoring : Use TLC or in situ NMR to track intermediate stability (e.g., iodo vs. chloro derivatives).

- Temperature gradients : Reactions at -40°C favor kinetic control, while higher temperatures (75°C) promote thermodynamic products .

Q. What are the mechanistic considerations for utilizing 3-(chloromethyl)tetrahydrothiophene 1,1-dioxide in Diels-Alder reactions?

Methodological Answer: The sulfone group enhances dienophile reactivity by withdrawing electron density. Researchers should:

- Computational modeling : Use DFT to assess frontier molecular orbitals (HOMO-LUMO gaps) with dienes like 1,3-butadiene.

- Regioselectivity analysis : Confirm adduct structures via X-ray crystallography.

- Solvent effects : THF stabilizes transition states better than chloroform, accelerating reaction rates .

Q. How does the stereochemistry of substituents influence the reactivity of 3-(chloromethyl)tetrahydrothiophene 1,1-dioxide in ring-opening polymerizations?

Methodological Answer: Trans-substituents increase ring strain, enhancing polymerization initiation. To study this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.